Sodium 2-Naphthoate
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Overview
Description
Sodium 2-Naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is a sodium salt of 2-naphthoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly significant in the field of organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Sodium 2-Naphthoate primarily targets the naphthalene ring . The carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring .
Mode of Action
The mode of action of this compound involves a series of transformations. Initially, a complex of this compound and CO2 is formed . Following this, the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This interaction with its target leads to subsequent transformations .
Biochemical Pathways
The biochemical pathway affected by this compound is the carboxylation reaction of sodium 2-naphthoxide . This reaction is part of the Kolbe-Schmitt reaction . The carboxylation reaction of sodium 2-naphthoxide leads to the formation of sodium 2-hydroxy-1-naphthoate .
Result of Action
The result of this compound’s action is the formation of sodium 2-hydroxy-1-naphthoate . This transformation is a result of the electrophilic attack on the naphthalene ring by the carbon of the CO2 moiety .
Biochemical Analysis
Biochemical Properties
Sodium 2-Naphthoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is a key component of the 2-naphthoate monooxygenase system in Burkholderia sp. strain JT1500 . This system, encoded by the nmoA and nmoB genes, involves the oxidative component EnmoA and the reductive component EnmoB . This compound’s interaction with these enzymes facilitates the monooxygenase activity of the system .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by participating in biochemical reactions that can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the Kolbe-Schmitt reaction, this compound undergoes carboxylation, which can influence various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. In the Kolbe-Schmitt reaction, it forms a complex with CO2, and the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This reaction involves two transition states and one intermediate, and it occurs via a bimolecular reaction step for proton transfer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the Kolbe-Schmitt reaction, the formation of this compound-CO2 complex and subsequent transformations lead to the formation of sodium 6-hydroxy-2-naphthoate . This indicates the stability of this compound and its potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. In the degradation pathway of phenanthrene and other polycyclic aromatic acid-degradative pathways, 2-naphthoate is converted into 1-hydroxy-2-naphthoate . This conversion is a key step in the metabolic pathway and involves interactions with various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-Naphthoate is typically synthesized through the Kolbe-Schmitt reaction, which involves the carboxylation of sodium 2-naphthoxide. The reaction is carried out by treating sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The carbon dioxide moiety performs an electrophilic attack on the naphthalene ring, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors that can maintain the required pressure and temperature for the Kolbe-Schmitt reaction .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthols.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthols
Substitution: Nitro-naphthoates and sulfo-naphthoates
Scientific Research Applications
Sodium 2-Naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of high-polymeric liquid crystals, polyesters, and fungicidal agents
Comparison with Similar Compounds
Sodium 3-Hydroxy-2-Naphthoate: This compound has an additional hydroxyl group, which enhances its reactivity and binding affinity in certain reactions.
Sodium 6-Hydroxy-2-Naphthoate: Similar to sodium 2-naphthoate but with a hydroxyl group at a different position, affecting its chemical behavior
Uniqueness: this compound is unique due to its specific position of the carboxylate group on the naphthalene ring, which influences its reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
17273-79-9 |
---|---|
Molecular Formula |
C11H8NaO2 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
sodium;naphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13); |
InChI Key |
WIUHEWWHHRZVCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Na] |
Key on ui other cas no. |
17273-79-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 2-Naphthoate interact with micelles in solution?
A: Research suggests that this compound exhibits orientational binding to the interface of tetradecyltrimethylammonium bromide (TTAB) micelles. [] This interaction significantly influences the critical micelle concentration (cmc) of TTAB. Specifically, a 1:1 mixture of TTAB and this compound results in a cmc of 0.33 mM, considerably lower than the cmc of pure TTAB. [] This suggests that the presence of this compound stabilizes the formation of micelles.
Q2: Can this compound be used as a building block for more complex molecules?
A: Yes, this compound can be transformed into valuable chemical intermediates. Under high temperature (480 °C) and carbon dioxide pressure, in the presence of sodium iodide and cadmium oxide, this compound can be converted into Naphthalene-2,3,6,7-tetracarboxylate. [] This reaction highlights the potential of this compound as a starting material for synthesizing complex aromatic compounds with applications in various fields.
Q3: How does the structure of this compound compare to Sodium 3-hydroxy-2-naphthoate in terms of binding to dendrimers?
A: While both this compound and Sodium 3-hydroxy-2-naphthoate can interact with 1-(4-carbomethoxypyrrolidone)-terminated PAMAM dendrimers in aqueous solutions, their binding strengths differ. [] Sodium 3-hydroxy-2-naphthoate demonstrates a stronger interaction, likely due to the presence of the additional hydroxyl group. This hydroxyl group allows for supplementary interactions with the dendrimer and potentially stabilizes the negative charge within the molecule. [] This difference in binding affinity highlights the impact of subtle structural modifications on molecular interactions.
Q4: Are there analytical techniques available to study the interactions of this compound with other molecules?
A: Several techniques have been employed to investigate the behavior and interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY experiments, can provide insights into the spatial proximity between this compound and other molecules, such as dendrimers. [] Additionally, Isothermal Titration Calorimetry (ITC) is a valuable tool for quantifying the thermodynamic parameters (binding affinity, enthalpy, entropy) associated with the interactions between this compound and its binding partners. [] Furthermore, fluorescence spectroscopy, particularly when utilizing a probe like TTAB, can help determine critical micelle concentrations in the presence of this compound. []
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